

Spectroscopic Analysis of Methyl 3-hydroxy-4-nitrobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 3-hydroxy-4-nitrobenzoate**

Cat. No.: **B181651**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the infrared (IR) and ultraviolet-visible (UV-Vis) spectral data for **Methyl 3-hydroxy-4-nitrobenzoate**, a compound of interest in various chemical and pharmaceutical research fields. This document outlines the key spectral features, presents the data in a structured format, and details the experimental methodologies for spectral acquisition.

Introduction

Methyl 3-hydroxy-4-nitrobenzoate ($C_8H_7NO_5$) is an aromatic compound whose structural and electronic properties can be effectively elucidated using spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy. IR spectroscopy provides valuable information about the functional groups present in the molecule, while UV-Vis spectroscopy offers insights into the electronic transitions and conjugation within the compound.

Spectral Data

The quantitative IR and UV-Vis spectral data for **Methyl 3-hydroxy-4-nitrobenzoate** are summarized below.

Infrared (IR) Spectroscopy

The IR spectrum of **Methyl 3-hydroxy-4-nitrobenzoate** exhibits characteristic absorption bands corresponding to its various functional groups. The data presented here was obtained

using the Attenuated Total Reflectance (ATR) technique.[\[1\]](#)

Wavenumber (cm ⁻¹)	Assignment
3310	O-H stretching (phenolic)
3124, 3050	C-H stretching (aromatic)
2962, 2842	C-H stretching (methyl)
1720	C=O stretching (ester)
1622, 1587, 1476	C=C stretching (aromatic ring)
1521, 1323	N-O stretching (nitro group, asymmetric & symmetric)
1283, 1222	C-O stretching (ester and phenol)

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of **Methyl 3-hydroxy-4-nitrobenzoate**, recorded in methanol, shows distinct absorption maxima (λ_{max}) which are indicative of the electronic transitions within the molecule.

Wavelength (λ_{max}) (nm)	Solvent
238	Methanol
270	Methanol
351	Methanol

Experimental Protocols

The following sections detail the generalized experimental procedures for obtaining the IR and UV-Vis spectra of **Methyl 3-hydroxy-4-nitrobenzoate**.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is typically used.

Sample Preparation: A small amount of the solid **Methyl 3-hydroxy-4-nitrobenzoate** sample is placed directly onto the ATR crystal.

Data Acquisition:

- A background spectrum of the clean, empty ATR crystal is recorded.
- The sample is placed on the crystal, and pressure is applied to ensure good contact.
- The sample spectrum is then recorded over a typical range of 4000-400 cm^{-1} .
- The final spectrum is presented in terms of absorbance or transmittance as a function of wavenumber (cm^{-1}).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Instrumentation: A double-beam UV-Vis spectrophotometer is commonly employed for these measurements.

Sample Preparation:

- A stock solution of **Methyl 3-hydroxy-4-nitrobenzoate** is prepared by accurately weighing a small amount of the compound and dissolving it in a known volume of a suitable UV-grade solvent, such as methanol.
- The stock solution is then diluted to a concentration that results in an absorbance reading within the linear range of the instrument (typically between 0.1 and 1.0).

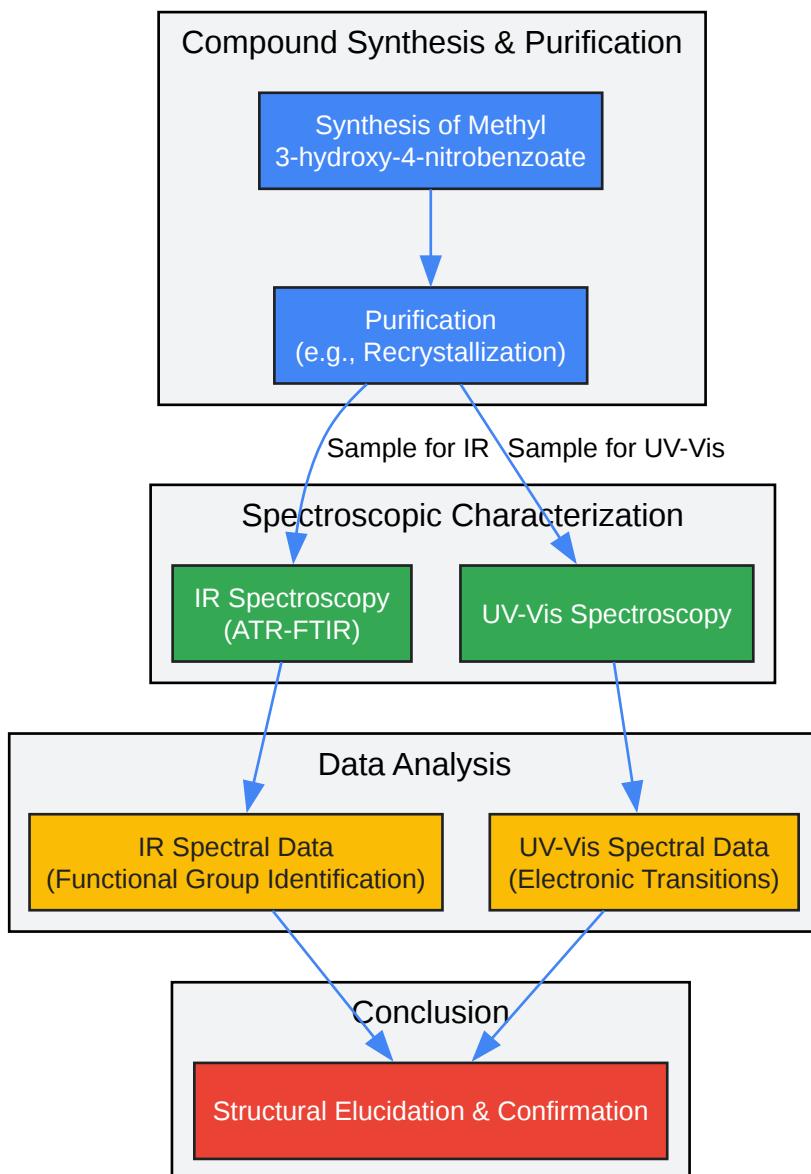
Data Acquisition:

- The spectrophotometer is blanked using the same solvent (e.g., methanol) in both the sample and reference cuvettes.
- The sample cuvette is then filled with the diluted sample solution.

- The UV-Vis spectrum is recorded over a specific wavelength range, typically from 200 to 800 nm.
- The wavelengths of maximum absorbance (λ_{max}) are identified from the resulting spectrum.

Visualization of Experimental Workflow

The logical flow for the spectroscopic characterization of **Methyl 3-hydroxy-4-nitrobenzoate** is depicted in the following diagram.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and spectroscopic characterization of **Methyl 3-hydroxy-4-nitrobenzoate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 3-hydroxy-4-nitrobenzoate | 713-52-0 [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of Methyl 3-hydroxy-4-nitrobenzoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b181651#ir-and-uv-spectral-data-for-methyl-3-hydroxy-4-nitrobenzoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

